molecular formula C13H18N2O B360126 (4-Methylpiperazin-1-yl)(p-tolyl)methanone CAS No. 219989-25-0

(4-Methylpiperazin-1-yl)(p-tolyl)methanone

Cat. No. B360126
M. Wt: 218.29g/mol
InChI Key: QBCBOOGQCPWDCW-UHFFFAOYSA-N
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Description

“(4-Methylpiperazin-1-yl)(p-tolyl)methanone” is a compound with the CAS Number: 219989-25-0 and a molecular weight of 218.3 . It is a yellow to brown solid at room temperature . This compound has been studied for its anti-inflammatory effects .


Molecular Structure Analysis

The molecular structure of “(4-Methylpiperazin-1-yl)(p-tolyl)methanone” is represented by the linear formula C13H18N2O . The InChI Code for this compound is 1S/C13H18N2O/c1-11-3-5-12(6-4-11)13(16)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3 .


Physical And Chemical Properties Analysis

“(4-Methylpiperazin-1-yl)(p-tolyl)methanone” is a yellow to brown solid at room temperature . It has a molecular weight of 218.3 and a linear formula of C13H18N2O . The InChI Code for this compound is 1S/C13H18N2O/c1-11-3-5-12(6-4-11)13(16)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3 .

Scientific Research Applications

Synthesis and Characterization

  • Schiff Base and Metal(II) Complexes : A study focused on the synthesis and characterization of Schiff base and its complexes with transition metal ions. The compounds were evaluated for their antimicrobial properties and catalytic activity in Suzuki–Miyaura cross-coupling reactions in aqueous media (Aslan et al., 2017).

Materials Science Applications

  • Polyacetylene Network Gels : The poly((para-(4-methylpiperazin-1-yl)methanone)phenylacetylene) (PPA) was used to create a π-conjugated ionic polyacetylene network gel, demonstrating potential for use in flexible solid-state energy storage devices (Tian et al., 2020).

Crystal and Molecular Structure Analysis

  • Structural Characterization : The crystal and molecular structure of a related compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, was synthesized and characterized, highlighting the significance of structural analysis in compound development (Lakshminarayana et al., 2009).

Pharmaceutical Applications

  • Antifungal Activity : Novel derivatives of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone were synthesized, with a study revealing their promising effect on antifungal activity, demonstrating potential pharmaceutical applications (Lv et al., 2013).

Novel Synthesis Methods

  • New Amides Synthesis : Research on synthesizing new carboxylic acid amides containing an N-methylpiperazine fragment, which included 4-methylpiperazin-1-ylmethyl derivatives, indicating the versatility in compound synthesis (Koroleva et al., 2011).

Biochemical Studies

  • Endocannabinoid Hydrolases Inhibitors : A study developed and characterized inhibitors for human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) that included (4-methylpiperazin-1-yl)methanone derivatives, showcasing the chemical's potential in biochemical applications (Morera et al., 2012).

Nonlinear Optical Properties

  • Optical Piperidine Derivative : The synthesis and characterization of an organic compound, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, which showed nonlinear optical properties suitable for device applications (Revathi et al., 2018).

Safety And Hazards

The compound has been classified in GHS category 300 < LD 50 < 2000 mg/kg . The hazard statements for this compound include H302, H315, and H319 . The precautionary statements include P261, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

(4-methylphenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11-3-5-12(6-4-11)13(16)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCBOOGQCPWDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231691
Record name (4-Methylphenyl)(4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperazin-1-yl)(p-tolyl)methanone

CAS RN

219989-25-0
Record name (4-Methylphenyl)(4-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219989-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylphenyl)(4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Kumar, AK Mantha, V Kumar - Bioorganic Chemistry, 2018 - Elsevier
Monoamine oxidase inhibitors (MAOIs) are potential drug candidates for the treatment of various neurological disorders like Parkinson’s disease, Alzheimer’s disease and depression. …
Number of citations: 37 www.sciencedirect.com

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